1-Cyclopropyl-1H-benzo[d]imidazol-2(3H)-one
Overview
Description
1-Cyclopropyl-1H-benzo[d]imidazol-2(3H)-one is a heterocyclic compound that features a benzimidazole core fused with a cyclopropyl group. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The cyclopropyl group adds unique steric and electronic properties to the molecule, making it a valuable scaffold in drug design and development.
Mechanism of Action
Imidazoles are key components to functional molecules that are used in a variety of everyday applications . They have been found to exhibit a wide range of biological activities, including antifungal, antitumor, and anti-inflammatory properties . The biological activity of imidazole derivatives can be attributed to their interaction with various enzymes and proteins in the body .
The synthesis of imidazole derivatives has been a subject of recent advances . These advances have focused on the regiocontrolled synthesis of substituted imidazoles, with an emphasis on the bonds constructed during the formation of the imidazole .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-1H-benzo[d]imidazol-2(3H)-one can be synthesized through various methods. One common approach involves the cyclization of o-phenylenediamine with cyclopropyl carboxylic acid under acidic conditions. The reaction typically requires a dehydrating agent such as polyphosphoric acid or polyphosphoric acid trimethylsilyl ester to facilitate the cyclization process .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve high-throughput methods such as microwave-assisted synthesis. This technique accelerates the reaction rate and improves yield by using microwave energy to heat the reaction mixture . The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropyl-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as a solvent.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid), and appropriate solvents like dichloromethane or acetonitrile.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with hydrogenated benzimidazole rings.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the compound.
Scientific Research Applications
1-Cyclopropyl-1H-benzo[d]imidazol-2(3H)-one has a wide range of scientific research applications:
Comparison with Similar Compounds
1-Cyclopropyl-1H-benzo[d]imidazol-2(3H)-one can be compared with other benzimidazole derivatives:
1-Propyl-1H-benzo[d]imidazole: Similar structure but with a propyl group instead of a cyclopropyl group.
1-Ethyl-1H-benzo[d]imidazole: Contains an ethyl group, leading to variations in its chemical reactivity and pharmacological profile.
1-Methyl-1H-benzo[d]imidazole: The simplest derivative with a methyl group, used as a reference compound in various studies.
The uniqueness of this compound lies in its cyclopropyl group, which imparts distinct steric hindrance and electronic effects, enhancing its potential as a drug candidate.
Properties
IUPAC Name |
3-cyclopropyl-1H-benzimidazol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c13-10-11-8-3-1-2-4-9(8)12(10)7-5-6-7/h1-4,7H,5-6H2,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUPOQYUUGOFEAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C3=CC=CC=C3NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20441673 | |
Record name | 1-Cyclopropyl-1H-benzo[d]imidazol-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20441673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
202859-73-2 | |
Record name | 1-Cyclopropyl-1H-benzo[d]imidazol-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20441673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-cyclopropyl-2,3-dihydro-1H-1,3-benzodiazol-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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